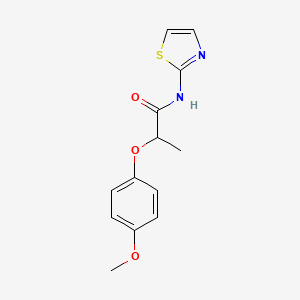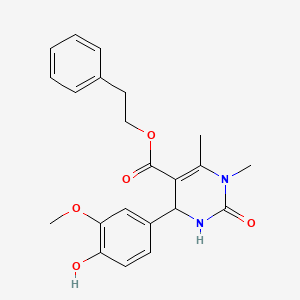
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide, also known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's mechanism of action involves its selective inhibition of specific receptors or enzymes, depending on the application. In neuroscience, it selectively inhibits the M4 muscarinic receptor, which is involved in the regulation of dopamine release in the brain. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of the androgen receptor, which is involved in the development and progression of breast and prostate cancers. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the growth and proliferation of cancer cells, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of protein kinase C theta, which is involved in T cell activation. By inhibiting this enzyme, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's biochemical and physiological effects depend on its application. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the growth and proliferation of cancer cells, particularly in breast and prostate cancers, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's advantages for lab experiments include its high selectivity for specific receptors or enzymes, depending on the application. This selectivity allows for the investigation of specific pathways or targets in various fields of research.
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's limitations for lab experiments include its potential toxicity and limited availability. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to exhibit toxicity in certain cell types, and its limited availability can make it difficult to conduct large-scale experiments.
将来の方向性
For 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide research include the investigation of its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease. In oncology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for breast and prostate cancers. In immunology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for autoimmune diseases. Additionally, further research is needed to investigate the potential toxicity of 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide and to develop more efficient synthesis methods.
合成法
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide can be synthesized using a multi-step reaction process that involves the reaction of 4-methoxyphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole. The final step involves the reaction of the intermediate product with 3-bromo-1-chloropropane to yield 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide.
科学的研究の応用
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptor, known as the M4 muscarinic receptor. This receptor is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's selective inhibition of this receptor subtype has led to its investigation as a potential therapeutic agent for these disorders.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. It achieves this by inhibiting the activity of the androgen receptor, which is known to play a crucial role in the development and progression of these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to modulate the activity of T cells, which are key players in the immune response. It achieves this by inhibiting the activity of a specific enzyme, known as protein kinase C theta, which is involved in T cell activation. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's ability to modulate T cell activity has led to its investigation as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9(12(16)15-13-14-7-8-19-13)18-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECLHNCONYNWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)
![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)


![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)